6-Methyl-5-nitroquinoline: A Comprehensive Technical Guide
6-Methyl-5-nitroquinoline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of 6-Methyl-5-nitroquinoline. The information is compiled for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Physicochemical Properties
6-Methyl-5-nitroquinoline, with the CAS number 23141-61-9, is a nitro-substituted methylquinoline derivative. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | |
| Melting Point | 116-120 °C | |
| logP | 2.4 | [2] |
| Polar Surface Area | 58.7 Ų | [2] |
| Form | Solid | |
| InChI Key | CENBTULRDDPOGR-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C2=C(C=C1)N=CC=C2)--INVALID-LINK--[O-] | [2] |
Synthesis and Purification
Hypothetical Experimental Protocol: Nitration of 6-Methylquinoline
This protocol is a generalized procedure based on the nitration of similar aromatic compounds and should be optimized for safety and yield.
Materials:
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6-Methylquinoline
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Sodium Bicarbonate (NaHCO₃) solution
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction: Dissolve 6-methylquinoline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 6-methylquinoline solution, maintaining a low temperature (0-5 °C) throughout the addition.
-
Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the mixture over crushed ice.
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Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer multiple times with an organic solvent like dichloromethane.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude 6-Methyl-5-nitroquinoline can be purified using standard laboratory techniques.
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Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying solid organic compounds.[3]
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Column Chromatography: For higher purity, silica gel column chromatography using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can be employed to separate the desired product from unreacted starting material and any isomeric byproducts.[4]
A general workflow for the synthesis and purification is depicted in the following diagram.
Caption: Generalized workflow for the synthesis and purification of 6-Methyl-5-nitroquinoline.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 6-Methyl-5-nitroquinoline. A reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) can be used.[5]
Biological Activity and Potential Applications
Direct experimental data on the biological activity of 6-Methyl-5-nitroquinoline is limited in the public domain. However, the broader class of nitroquinoline derivatives has been investigated for various pharmacological activities.
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Antimicrobial Activity: Many quinoline derivatives, particularly those with nitro substitutions, exhibit antimicrobial properties.[6] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a known antibacterial and antifungal agent.[7] It is plausible that 6-Methyl-5-nitroquinoline may also possess some degree of antimicrobial activity, which would require experimental validation.
-
Anticancer Activity: Several nitroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] The mechanism of action for some of these compounds is thought to involve the induction of oxidative stress and the inhibition of critical cellular enzymes.[8] For example, 4-nitroquinoline-1-oxide is a well-known carcinogen that induces DNA damage.[9] The anticancer potential of 6-Methyl-5-nitroquinoline remains to be explored.
Given the lack of specific biological data, a proposed workflow for initial biological screening is presented below.
Caption: Proposed workflow for the initial biological evaluation of 6-Methyl-5-nitroquinoline.
Safety and Handling
6-Methyl-5-nitroquinoline is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is toxic if swallowed, causes skin irritation, and causes serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
6-Methyl-5-nitroquinoline is a readily characterizable small molecule with potential for further investigation in medicinal chemistry. While its physicochemical properties are well-documented, its synthesis requires adaptation of general nitration protocols, and its biological activities are largely unexplored. This guide provides a foundational understanding of this compound to encourage and support future research into its potential therapeutic applications.
References
- 1. Compound 6-methyl-5-nitroquinoline - Chemdiv [chemdiv.com]
- 2. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 7. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
